1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol
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Overview
Description
1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol is a complex organic compound with the molecular formula C20H36B2O5 and a molecular weight of 378.121 g/mol . This compound is notable for its unique structure, which includes two boronic ester groups and a vinyl group attached to a cyclohexanol ring. It is primarily used in research and development, particularly in the fields of organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol typically involves the reaction of a cyclohexanol derivative with boronic esters. One common method includes the use of pinacol boronic esters in the presence of a palladium catalyst to facilitate the formation of the boronic ester groups . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 85-90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling boronic esters and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The boronic ester groups can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Potential use in the development of boron-containing drugs and imaging agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar cross-coupling reactions but lacks the vinyl and cyclohexanol groups.
Vinylboronic acid pinacol ester: Contains a vinyl group and boronic ester but lacks the cyclohexanol ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions but has different substituents.
Uniqueness
1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol is unique due to its combination of boronic ester groups, a vinyl group, and a cyclohexanol ring. This structure provides versatility in various chemical reactions and applications, making it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
1-[1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36B2O5/c1-16(2)17(3,4)25-21(24-16)14-15(20(23)12-10-9-11-13-20)22-26-18(5,6)19(7,8)27-22/h14,23H,9-13H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMRANIQHBQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3(CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36B2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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